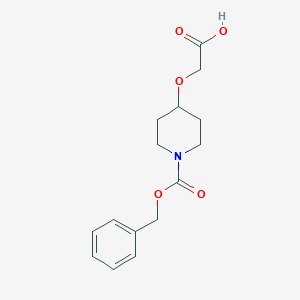

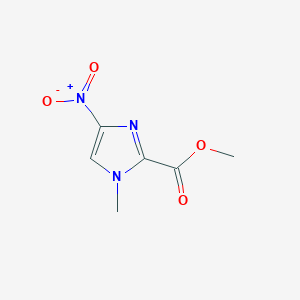

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine-based compounds often involves complex reactions that yield various oxidants and intermediates useful in further synthetic applications. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent, demonstrates the intricate steps involved in producing compounds with piperidine structures. These processes highlight the chemical flexibility and utility of piperidine derivatives in synthetic chemistry (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine-based compounds is characterized by detailed crystallographic and computational studies. For instance, research on (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provides insights into the molecular dynamics and structure through X-ray diffraction and quantum chemical calculations. Such studies reveal the conformational flexibility and the influence of intermolecular interactions on the molecular structure (Wang et al., 2016).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, highlighting their reactivity and application potential in organic synthesis. For example, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution showcases the compound's reactivity and the formation of complex structures (Zhao Jing-gui, 2005).

Physical Properties Analysis

The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on compounds such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, synthesized through new routes and characterized by X-ray crystallography, provide essential data on the physical characteristics and stability of these molecules (Obreza & Perdih, 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is vital for the application of piperidine derivatives in synthetic chemistry. Research on the oxidative capabilities of certain piperidine-based oxidants illustrates the compound's utility in various oxidation reactions, underscoring its significance in organic synthesis and potential industrial applications (Mercadante et al., 2013).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Techniques

- The compound plays a role in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, demonstrating its utility in complex organic synthesis processes. This method aligns with Buchwald's and Hartwig's methodologies, indicating its relevance in medicinal chemistry synthesis, particularly for creating serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Antimicrobial Activity

- Novel derivatives containing the chemical structure have been synthesized and evaluated for antimicrobial activity. Specifically, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles demonstrated significant antibacterial activity and moderate antifungal activity, highlighting the potential of these compounds in developing new antimicrobial agents (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).

Electrochemical Studies

- Mannich bases bearing the pyrazolone moiety, synthesized through reactions involving similar structures, were characterized and subjected to electrochemical studies. These compounds' electrochemical behavior offers insights into their potential applications in designing electrochemically active materials (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Protecting Group for Phenols

- The use of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols has been evaluated, showing stability under various conditions and offering a strategic advantage in synthetic chemistry for protecting phenolic hydroxyl groups during complex synthesis sequences (Norén, 2021).

Hybrid Polyoxaheterocyclic Compounds

- Research into the design of new hybrid polyoxaheterocyclic compounds based on interactions involving the 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid derivative showcases the compound's role in the development of novel chemical entities with potential bioactivity, including the formation of hybrid structures through Michael condensation reactions (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).

Wirkmechanismus

Target of Action

Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

In the context of PROTACs, such compounds typically bind to a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the case of PROTACs, the ubiquitin-proteasome system, which is responsible for protein degradation, would be the primary pathway involved .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .

Result of Action

In the context of PROTACs, the result would be the degradation of a specific target protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed, dry environment at 2-8°C . Safety information suggests avoiding dust formation and ensuring adequate ventilation during handling . The compound is incompatible with strong oxidizing agents and strong acids .

Eigenschaften

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVDLNUEFUSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596475 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid | |

CAS RN |

162504-85-0 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162504-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)